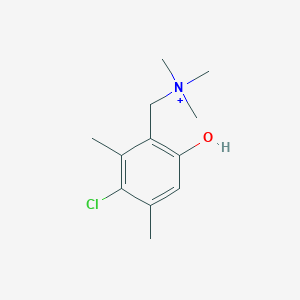![molecular formula C10H19ClO2 B14514069 2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane CAS No. 62629-47-4](/img/structure/B14514069.png)
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane is an organic compound with a complex structure that includes an oxirane ring and a chlorinated alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane typically involves the reaction of 1-chloro-4,4-dimethylpentan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
化学反応の分析
Types of Reactions
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new functionalized compounds.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-CPBA), hydrogen peroxide with catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN).
Major Products
Oxidation: Diols.
Reduction: Alcohols, alkanes.
Substitution: Functionalized derivatives with new substituents replacing the chlorine atom.
科学的研究の応用
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane involves the interaction of its functional groups with molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chlorine atom can also participate in substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
Epichlorohydrin: Another oxirane compound with a chlorine substituent, used in the production of epoxy resins.
1,2-Epoxybutane: A simpler oxirane compound without the chlorinated alkyl chain.
2-Chloro-1,3-butadiene: Contains a chlorine atom and an alkene group, used in the production of synthetic rubber.
Uniqueness
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane is unique due to its specific structure, which combines an oxirane ring with a chlorinated alkyl chain
特性
CAS番号 |
62629-47-4 |
|---|---|
分子式 |
C10H19ClO2 |
分子量 |
206.71 g/mol |
IUPAC名 |
2-[(1-chloro-4,4-dimethylpentan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C10H19ClO2/c1-10(2,3)4-8(5-11)12-6-9-7-13-9/h8-9H,4-7H2,1-3H3 |
InChIキー |
IMJOHYBJRCBRLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(CCl)OCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


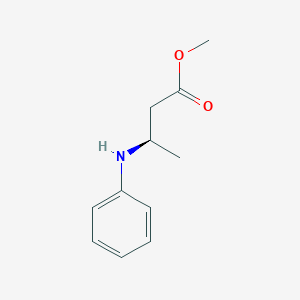

methanone](/img/structure/B14514008.png)
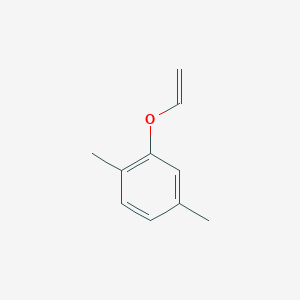
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
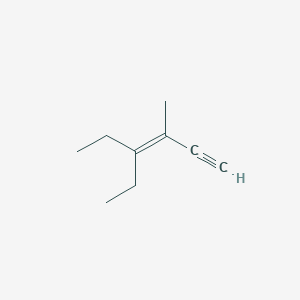

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
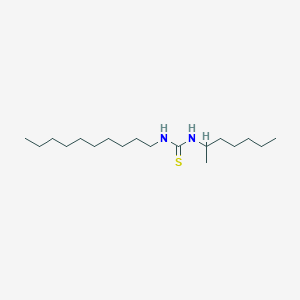

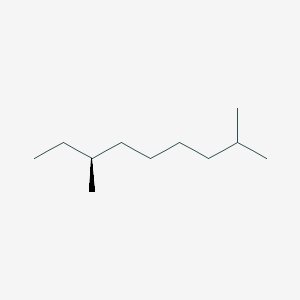
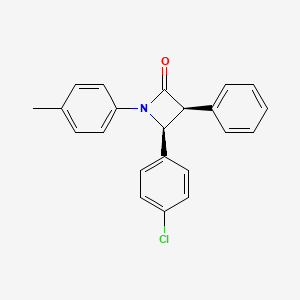
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
